molecular formula C13H14O2 B13071733 2-Butanoyl-2,3-dihydro-1H-inden-1-one

2-Butanoyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13071733
M. Wt: 202.25 g/mol
InChI Key: QCJLXVFKADIPAY-UHFFFAOYSA-N
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Description

2-Butanoyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H14O2 It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a butanoyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the oxidation of 2,3-dihydro-1H-inden-1-one using chromium trioxide in acetic acid at a temperature of 35-40°C . Another method includes the use of halo-aryl and heterocyclic tagged derivatives, synthesized via grinding, stirring, and ultrasound irradiation techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using chromium trioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Butanoyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific butanoyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and antimicrobial agents.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-butanoyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H14O2/c1-2-5-12(14)11-8-9-6-3-4-7-10(9)13(11)15/h3-4,6-7,11H,2,5,8H2,1H3

InChI Key

QCJLXVFKADIPAY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CC2=CC=CC=C2C1=O

Origin of Product

United States

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